3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide
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Overview
Description
3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is a chemical compound used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-ethoxy-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products
Substitution: Products vary depending on the nucleophile used.
Reduction: The major product is 3-bromo-N-(4-ethoxy-2-aminophenyl)benzamide.
Oxidation: The major product is 3-bromo-N-(4-carboxy-2-nitrophenyl)benzamide.
Scientific Research Applications
3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological molecules.
Industry: Utilized in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(4-methoxy-2-nitrophenyl)benzamide
- 3-bromo-N-(4-ethoxy-2-aminophenyl)benzamide
- 3-bromo-N-(4-ethoxy-2-nitrophenyl)acetamide
Uniqueness
3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity patterns. The ethoxy group also contributes to its solubility and interaction with other molecules, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-bromo-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-2-22-12-6-7-13(14(9-12)18(20)21)17-15(19)10-4-3-5-11(16)8-10/h3-9H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRXKWFUAYHCOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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